molecular formula C25H22N2O6 B3532203 Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate

Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate

Cat. No.: B3532203
M. Wt: 446.5 g/mol
InChI Key: LTAMWTDACHBUQH-UHFFFAOYSA-N
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Description

Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, an acetylamino group, and a benzoate ester. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(acetylamino)benzoic acid with 2-aminoacetyl chloride to form an intermediate amide. This intermediate is then reacted with phenyl 3-hydroxybenzoate under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Phenyl 3-{[(2-{[4-(acetylamino)benzoyl]amino}acetyl)oxy]methyl}benzoate can be compared with other similar compounds such as:

    Phenyl 3-hydroxybenzoate: Lacks the acetylamino group, making it less versatile in biological applications.

    4-(Acetylamino)benzoic acid: Does not have the ester linkage, limiting its use in certain synthetic applications.

    2-Aminoacetyl chloride: A precursor in the synthesis of the target compound, but lacks the complexity and functionality of the final product.

Properties

IUPAC Name

phenyl 3-[[2-[(4-acetamidobenzoyl)amino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-17(28)27-21-12-10-19(11-13-21)24(30)26-15-23(29)32-16-18-6-5-7-20(14-18)25(31)33-22-8-3-2-4-9-22/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAMWTDACHBUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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